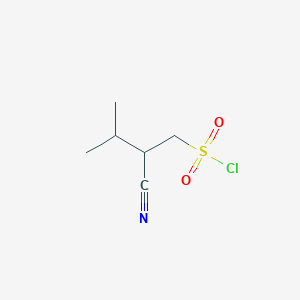

2-Cyano-3-methylbutane-1-sulfonyl chloride

CAS No.: 2241142-28-7

Cat. No.: VC5021467

Molecular Formula: C6H10ClNO2S

Molecular Weight: 195.66

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2241142-28-7 |

|---|---|

| Molecular Formula | C6H10ClNO2S |

| Molecular Weight | 195.66 |

| IUPAC Name | 2-cyano-3-methylbutane-1-sulfonyl chloride |

| Standard InChI | InChI=1S/C6H10ClNO2S/c1-5(2)6(3-8)4-11(7,9)10/h5-6H,4H2,1-2H3 |

| Standard InChI Key | VLQREVGGCJMYIH-UHFFFAOYSA-N |

| SMILES | CC(C)C(CS(=O)(=O)Cl)C#N |

Introduction

Structural Characteristics

Molecular Architecture

2-Cyano-3-methylbutane-1-sulfonyl chloride features a branched aliphatic chain with distinct functional groups:

-

Sulfonyl chloride group (-SO₂Cl) at position 1, a hallmark of high reactivity in nucleophilic substitution reactions.

-

Cyano group (-C≡N) at position 2, introducing polarity and potential for further functionalization.

-

Methyl branch at position 3, contributing to steric effects and influencing conformational stability .

The molecular formula C₆H₁₀ClNO₂S corresponds to a molar mass of 195.67 g/mol. The SMILES notation CC(C)C(CS(=O)(=O)Cl)C#N explicitly defines its connectivity, while the InChIKey VLQREVGGCJMYIH-UHFFFAOYSA-N provides a unique identifier for database searches .

Stereoelectronic Features

Quantum mechanical calculations predict a bent geometry around the sulfur atom (bond angle ~106° for O-S-O), typical of sulfonyl chlorides. The electron-withdrawing sulfonyl group polarizes the adjacent C-Cl bond, enhancing electrophilicity. The cyano group’s sp-hybridized carbon creates a linear geometry, contributing to intramolecular dipole interactions .

Synthetic Pathways

Photocatalytic Synthesis

A breakthrough method for sulfonyl chloride synthesis involves photocatalytic coupling of SO₂ and HCl with organic precursors. While developed for aryl diazonium salts , this approach could theoretically adapt to aliphatic systems:

Hypothetical Reaction Scheme

-

Precursor Activation: 3-Methylbutane-1-thiol undergoes oxidation to the sulfinic acid.

-

Chlorination: Treatment with Cl₂ under UV light yields the sulfonyl chloride.

-

Cyanation: Nucleophilic displacement at position 2 introduces the cyano group via KCN or NaCN.

Critical parameters from analogous systems :

-

Catalyst: Potassium-doped poly(heptazine imide) (K-PHI)

-

Conditions: Visible light (λ = 450 nm), 25°C, anhydrous acetonitrile

-

Yield Optimization: 0.25 mmol SO₂, 0.28 mmol HCl, 18 h reaction time

Challenges in Aliphatic Systems

Unlike aromatic analogs, aliphatic sulfonyl chlorides face stability issues due to:

-

β-Hydride Elimination: Risk of decomposition in branched chains.

-

Steric Hindrance: The methyl branch may impede reagent access during cyanation.

-

Competitive Reactions: Undesired hydrolysis of -SO₂Cl to -SO₃H under protic conditions .

Physicochemical Properties

Collision Cross-Section (CCS) Predictions

Ion mobility spectrometry predictions reveal adduct-specific behavior:

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 196.01936 | 134.2 |

| [M+Na]⁺ | 218.00130 | 143.3 |

| [M-H]⁻ | 194.00480 | 125.5 |

These values aid in mass spectrometry identification, particularly distinguishing it from structural isomers .

Stability and Reactivity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume